2-(4-Fluorophenyl)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Fluorophenyl)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]ethan-1-one is a synthetic organic compound that belongs to the class of diazepanes This compound is characterized by the presence of a fluorophenyl group and a thianyl-substituted diazepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]ethan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Diazepane Ring: The diazepane ring can be synthesized through the cyclization of appropriate diamines with suitable electrophiles under controlled conditions.
Introduction of the Thianyl Group: The thianyl group can be introduced via nucleophilic substitution reactions using thianyl halides or related reagents.
Attachment of the Fluorophenyl Group: The fluorophenyl group can be attached through palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, using fluorophenyl boronic acids or halides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenyl)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group or the thianyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-(4-Fluorophenyl)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]ethan-1-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]ethan-1-one
- 2-(4-Bromophenyl)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]ethan-1-one
- 2-(4-Methylphenyl)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]ethan-1-one
Uniqueness
2-(4-Fluorophenyl)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]ethan-1-one is unique due to the presence of the fluorophenyl group, which can impart distinct electronic and steric properties. This can influence the compound’s reactivity, biological activity, and overall chemical behavior, making it a valuable compound for various applications.
Properties
Molecular Formula |
C18H25FN2OS |
---|---|
Molecular Weight |
336.5 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]ethanone |
InChI |
InChI=1S/C18H25FN2OS/c19-16-4-2-15(3-5-16)14-18(22)21-9-1-8-20(10-11-21)17-6-12-23-13-7-17/h2-5,17H,1,6-14H2 |
InChI Key |
VGNJEICKTLHFFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN(C1)C(=O)CC2=CC=C(C=C2)F)C3CCSCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.